2-Methyl-[1,1'-biphenyl]-3-amine
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Overview
Description
2-Methyl-[1,1’-biphenyl]-3-amine is an organic compound with the molecular formula C13H13N It is a derivative of biphenyl, where a methyl group is attached to one of the phenyl rings, and an amine group is attached to the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-[1,1’-biphenyl]-3-amine can be achieved through several methods. One common approach involves the Suzuki coupling reaction, where 3-bromo-2-methylbenzoic acid is coupled with an amine under palladium catalysis . Another method involves the reduction of 2-methyl-3-biphenylmethanol using sodium borohydride or other reducing agents .
Industrial Production Methods
Industrial production of 2-Methyl-[1,1’-biphenyl]-3-amine typically involves large-scale Suzuki coupling reactions. The process is optimized for high yield and purity, often using advanced catalysts and reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-[1,1’-biphenyl]-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like bromine, chlorine, and nitrating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted biphenyl compounds .
Scientific Research Applications
2-Methyl-[1,1’-biphenyl]-3-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,1’-biphenyl: Lacks the amine group, making it less reactive in certain chemical reactions.
3-Amino-1,1’-biphenyl: Lacks the methyl group, affecting its steric and electronic properties.
Uniqueness
Its structure allows for versatile modifications, making it valuable in various fields of research and industry .
Properties
IUPAC Name |
2-methyl-3-phenylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-10-12(8-5-9-13(10)14)11-6-3-2-4-7-11/h2-9H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVGZIZBMFJASZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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